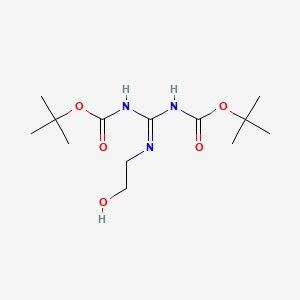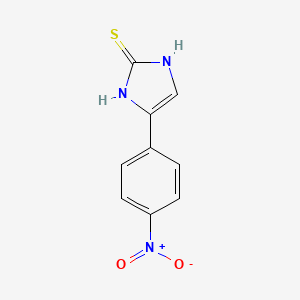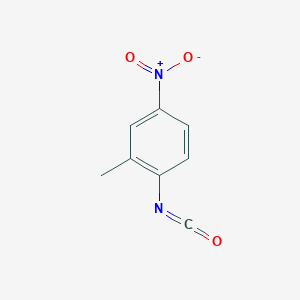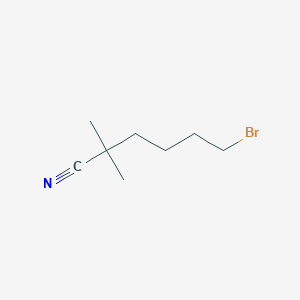
5-Cloro-1,2,3-tiadiazol
Descripción general
Descripción
5-Chloro-1,2,3-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The molecular formula is C2HClN2S and the average mass is 120.561 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain intermediate which further cyclized with sulfur reagent in the presence of basic medium .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .Chemical Reactions Analysis
5-Chloro-1,2,3-thiadiazole demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . They are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . The boiling point of 5-Chloro-1,2,3-thiadiazole is predicted to be 163.8±32.0 °C and the density is roughly estimated to be 1.7016 .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de 1,3,4-tiadiazol, incluyendo 5-Cloro-1,2,3-tiadiazol, han sido sintetizados y estudiados por su actividad antibacteriana . Estos compuestos han mostrado efectos inhibitorios sobre diversas cepas bacterianas como Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus y Gram positivas como Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Agentes Anticancerígenos
Los derivados de tiadiazol, incluyendo this compound, han sido estudiados por su potencial como agentes anticancerígenos . Estos compuestos han mostrado eficacia en diversos modelos de cáncer con énfasis en los objetivos de acción .
Actividad Antifúngica
Los derivados de 1,3,4-tiadiazol han mostrado una extensa actividad antifúngica . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifúngicos .
Regulador del Crecimiento de las Plantas
This compound ha sido estudiado por su potencial como regulador del crecimiento de las plantas . Esto podría tener implicaciones significativas para la agricultura y la horticultura .
Química Sintética
Los 1,2,5-tiadiazoles, incluyendo this compound, son una clase importante de compuestos utilizados en química sintética . Se han utilizado como fuente para la generación y el estudio de sulfuros de nitrilo N, RCNS, y sus isómeros .
Insecticidas y Herbicidas
Los 1,2,5-tiadiazoles se han utilizado como insecticidas y herbicidas . Esto sugiere que this compound podría tener aplicaciones potenciales en el control de plagas .
Actividades Antivirales y Antiamébica
Las estructuras híbridas de 1,2,3-tiadiazol, incluyendo this compound, han mostrado una miríada de actividades biomédicas tales como actividades antivirales y antiamébica .
Conductores Orgánicos
Los 1,2,5-tiadiazoles se han utilizado como conductores orgánicos . Esto sugiere que this compound podría tener aplicaciones potenciales en el campo de la electrónica .
Mecanismo De Acción
Target of Action
It is known that thiadiazole derivatives, which include 5-chloro-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets due to their ability to cross cellular membranes . The interaction of 5-Chloro-1,2,3-thiadiazole with its targets could result in changes at the molecular level, leading to its biological effects.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes . This property could influence the bioavailability of 5-Chloro-1,2,3-thiadiazole.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These activities could result from the interaction of 5-Chloro-1,2,3-thiadiazole with its targets and the subsequent changes at the molecular and cellular levels.
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by various factors, including the properties of the biological targets and the cellular environment .
Safety and Hazards
5-Chloro-1,2,3-thiadiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Direcciones Futuras
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1,2,3-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclin-dependent kinases (CDKs) and cytokinin oxidase/dehydrogenase (CKX). The inhibition of CDKs by 5-Chloro-1,2,3-thiadiazole can lead to the disruption of cell cycle progression, thereby exhibiting potential anticancer properties . Additionally, its interaction with CKX suggests a role in modulating plant growth and development . The nature of these interactions typically involves the binding of 5-Chloro-1,2,3-thiadiazole to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of 5-Chloro-1,2,3-thiadiazole on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death in multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The influence of 5-Chloro-1,2,3-thiadiazole on cell function extends to the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby altering the cellular metabolic state and promoting cell death .
Molecular Mechanism
At the molecular level, 5-Chloro-1,2,3-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, the binding of 5-Chloro-1,2,3-thiadiazole to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These interactions highlight the multifaceted nature of 5-Chloro-1,2,3-thiadiazole’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-1,2,3-thiadiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-Chloro-1,2,3-thiadiazole can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent alterations in gene expression . These long-term effects underscore the importance of considering the duration of exposure when evaluating the biochemical properties of 5-Chloro-1,2,3-thiadiazole.
Dosage Effects in Animal Models
The effects of 5-Chloro-1,2,3-thiadiazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 5-Chloro-1,2,3-thiadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5-Chloro-1,2,3-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glutathione . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, 5-Chloro-1,2,3-thiadiazole can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
The transport and distribution of 5-Chloro-1,2,3-thiadiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, 5-Chloro-1,2,3-thiadiazole can bind to cytoplasmic and nuclear proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to cross biological membranes and reach target sites .
Subcellular Localization
The subcellular localization of 5-Chloro-1,2,3-thiadiazole plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The targeting of 5-Chloro-1,2,3-thiadiazole to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to distinct cellular locations . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
5-chlorothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSOWZTBJWNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396271 | |
| Record name | 5-Chloro-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-57-9 | |
| Record name | 5-Chloro-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 5-Chloro-1,2,3-thiadiazole with organometallic reagents?
A1: 5-Chloro-1,2,3-thiadiazoles undergo a unique ring-opening reaction when treated with organolithium or Grignard reagents. [] This reaction results in the formation of alkynyl sulfides with the expulsion of nitrogen gas and chloride ion. The proposed mechanism involves a concerted trans-elimination of the leaving groups. This reaction pathway highlights the potential of 5-Chloro-1,2,3-thiadiazoles as precursors in the synthesis of alkynyl sulfide derivatives.
Q2: Can 5-Chloro-1,2,3-thiadiazole be used to synthesize other heterocyclic systems?
A3: Yes, 5-Chloro-1,2,3-thiadiazoles are valuable building blocks for constructing diverse heterocyclic compounds. For instance, they react with sodium azide to form 5-diazoalkyl-1,2,3,4-thiatriazoles. [] Furthermore, reactions with aromatic and aliphatic 1,2-diamines yield novel bis[1,2,3]triazolo[1,5-b;5′,1′-f][1,3,6]thiadiazepine derivatives. [] This reaction proceeds through a multistep pathway involving Dimroth rearrangements and intramolecular cyclization, demonstrating the versatility of 5-Chloro-1,2,3-thiadiazoles in heterocyclic chemistry.
Q3: Is there a way to synthesize 5-amino-1,2,3-thiadiazoles from 5-Chloro-1,2,3-thiadiazoles?
A4: Yes, 5-amino-1,2,3-thiadiazoles, important intermediates in various synthetic schemes, can be synthesized from 5-chloro-1,2,3-thiadiazoles. [] A common method involves a multistep process starting from diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with 5-chloro-1,2,3-thiadiazole as a key intermediate. Optimization of reaction conditions and purification techniques allows for obtaining high-purity 5-amino-1,2,3-thiadiazoles.
Q4: What are the implications of the Dimroth rearrangement in the context of 5-chloro-1,2,3-thiadiazole chemistry?
A5: The Dimroth rearrangement plays a crucial role in the reactivity of 5-chloro-1,2,3-thiadiazoles, especially with nucleophiles like hydrazines. [] This rearrangement involves the migration of a substituent between ring nitrogen atoms, impacting the final product structure. For example, 5-hydrazino-1,2,3-thiadiazoles can isomerize to 1-amino-5-mercapto-1,2,3-triazoles via a Dimroth rearrangement, highlighting the dynamic nature of these heterocyclic systems and their susceptibility to rearrangement reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)



